2-((3,5-Dichloropyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate
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Overview
Description
2-((3,5-Dichloropyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dichloropyridine moiety, an oxoethyl group, and a methylthio-substituted nicotinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dichloropyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloropyridine with an appropriate amine to form the corresponding amino derivative. This intermediate is then reacted with an oxoethylating agent under controlled conditions to introduce the oxoethyl group. Finally, the methylthio-nicotinate moiety is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as palladium-catalyzed cross-coupling reactions. These methods offer high yields and selectivity, making them suitable for large-scale production. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dichloropyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-((3,5-Dichloropyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-((3,5-Dichloropyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The dichloropyridine moiety is known to interact with enzymes and receptors, modulating their activity. The oxoethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The methylthio-nicotinate group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: A precursor in the synthesis of the target compound.
2-Amino-3,5-dichloropyridine: An intermediate in the synthetic route.
Methylthio-nicotinate: A related compound with similar functional groups
Uniqueness
2-((3,5-Dichloropyridin-2-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11Cl2N3O3S |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H11Cl2N3O3S/c1-23-13-9(3-2-4-17-13)14(21)22-7-11(20)19-12-10(16)5-8(15)6-18-12/h2-6H,7H2,1H3,(H,18,19,20) |
InChI Key |
MGYGYDIQIIMGTP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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